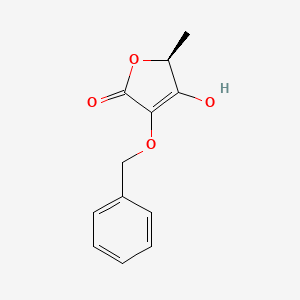
1-(Phenylsulfonyl)-1h-indol-5-amine
Overview
Description
1-(Phenylsulfonyl)-1h-indol-5-amine is a compound that belongs to the class of sulfonyl indoles It is characterized by the presence of a phenylsulfonyl group attached to the nitrogen atom of the indole ring
Preparation Methods
The synthesis of 1-(Phenylsulfonyl)-1h-indol-5-amine typically involves the reaction of indole with phenylsulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and bases like triethylamine or pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then converted to the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(Phenylsulfonyl)-1h-indol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic substitution reactions, particularly at the 3-position of the indole ring.
Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation to form sulfone derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it acts as a substrate for the formation of carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, electrophilic substitution with halogens can yield halogenated indoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(Phenylsulfonyl)-1h-indol-5-amine has found applications in various scientific research areas:
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-1h-indol-5-amine involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with various enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
1-(Phenylsulfonyl)-1h-indol-5-amine can be compared with other sulfonyl indoles, such as:
3-nitro-1-(phenylsulfonyl)-1h-indol-2-amine: This compound has a nitro group at the 3-position, which significantly alters its reactivity and biological activity.
N-(tert-butyl)-3-nitro-1-(phenylsulfonyl)-1h-indol-2-amine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block in organic synthesis. Ongoing research continues to uncover new applications and mechanisms of action, further highlighting its importance in the field of chemistry and beyond.
Properties
IUPAC Name |
1-(benzenesulfonyl)indol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c15-12-6-7-14-11(10-12)8-9-16(14)19(17,18)13-4-2-1-3-5-13/h1-10H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOSCKKNURHTND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572895 | |
| Record name | 1-(Benzenesulfonyl)-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124400-52-8 | |
| Record name | 1-(Benzenesulfonyl)-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-7-hydroxy-5'-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B3093342.png)
![7-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3093355.png)
![7-(3-methylphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3093360.png)
![1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B3093367.png)
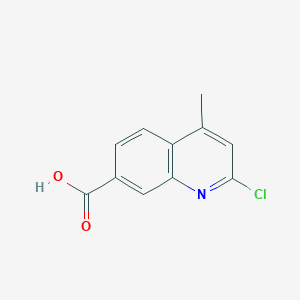

![Benzyl 5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3093384.png)
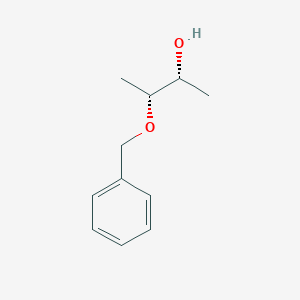
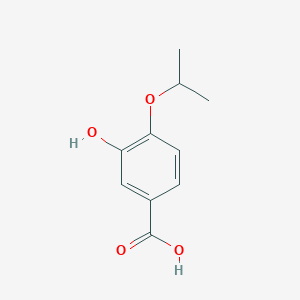
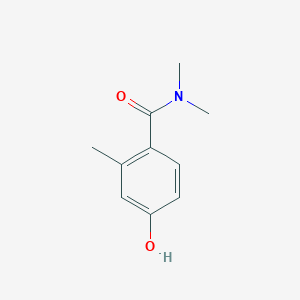
![(3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B3093406.png)

